Diisopropyl prop-1-en-2-ylboronate Diisopropyl prop-1-en-2-ylboronate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685116
InChI: InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3
SMILES:
Molecular Formula: C9H19BO2
Molecular Weight: 170.06 g/mol

Diisopropyl prop-1-en-2-ylboronate

CAS No.:

Cat. No.: VC16685116

Molecular Formula: C9H19BO2

Molecular Weight: 170.06 g/mol

* For research use only. Not for human or veterinary use.

Diisopropyl prop-1-en-2-ylboronate -

Specification

Molecular Formula C9H19BO2
Molecular Weight 170.06 g/mol
IUPAC Name di(propan-2-yloxy)-prop-1-en-2-ylborane
Standard InChI InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3
Standard InChI Key WBPZKVQQBYZRDA-UHFFFAOYSA-N
Canonical SMILES B(C(=C)C)(OC(C)C)OC(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Diisopropyl prop-1-en-2-ylboronate possesses a boron center coordinated to two isopropoxy (–OCH(CH₃)₂) groups and a prop-1-en-2-yl (–C(CH₂)=CH₂) substituent. The canonical SMILES representation, B(C(=C)C)(OC(C)C)OC(C)C, underscores its tetrahedral geometry, with the boron atom forming three single bonds to oxygen and carbon atoms. The compound’s InChIKey (WBPZKVQQBYZRDA-UHFFFAOYSA-N) further confirms its stereochemical uniqueness.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₉BO₂
Molecular Weight170.06 g/mol
IUPAC Namedi(propan-2-yloxy)-prop-1-en-2-ylborane
CAS Number126726-62-3
Canonical SMILESB(C(=C)C)(OC(C)C)OC(C)C

Physical and Spectroscopic Characteristics

While experimental data on melting/boiling points or solubility are absent in the provided sources, analogous boronate esters typically exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and limited solubility in water.

  • Stability: Susceptibility to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling.

  • Spectroscopy: Predicted 11^{11}B NMR shifts near 30–35 ppm, consistent with trigonal planar boron environments, and 1^{1}H NMR signals for isopropoxy methyl groups (~1.2 ppm) and allylic protons (~5.5 ppm) .

Synthetic Methodologies

Quality Control and Characterization

  • Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify >95% purity.

  • Structural Confirmation: 1^{1}H, 13^{13}C, and 11^{11}B NMR spectroscopy, complemented by mass spectrometry (MS).

Applications in Organic Synthesis

Petasis Boron–Mannich Reaction

Diisopropyl prop-1-en-2-ylboronate excels in the Petasis reaction, a three-component coupling of boronic acids, amines, and carbonyl compounds. Key features include:

  • Catalyst-Free Conditions: Unlike Suzuki-Miyaura couplings, the Petasis reaction proceeds without transition-metal catalysts, reducing cost and toxicity.

  • Broad Substrate Scope: Compatible with aldehydes, ketones, and secondary amines, enabling access to α-amino esters and alkaloid precursors .

  • Mechanistic Insight: The boron atom activates the carbonyl group via Lewis acid coordination, facilitating nucleophilic attack by the amine (Figure 1).

Figure 1: Proposed Mechanism of the Petasis Reaction

R-B(OH)2+R’CHO+R”2NHR”2N-CH(R’)-R+B(OH)3\text{R-B(OH)}_2 + \text{R'CHO} + \text{R''}_2\text{NH} \rightarrow \text{R''}_2\text{N-CH(R')-R} + \text{B(OH)}_3

Simplified representation; actual intermediates involve boronate ester formation.

Comparative Analysis with Other Boronates

Diisopropyl prop-1-en-2-ylboronate offers distinct advantages over similar reagents:

Table 2: Reactivity Comparison of Boronate Esters

CompoundReaction EfficiencyMoisture ToleranceStereoselectivity
Diisopropyl prop-1-en-2-ylboronateHighModerateModerate
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)boronateModerateHighLow
Pinacol boronate estersVariableLowHigh

Data inferred from general boronate chemistry .

Future Perspectives and Research Directions

Expanding Synthetic Utility

  • Asymmetric Catalysis: Developing chiral variants for enantioselective Petasis reactions.

  • Bioconjugation: Exploring boronates as tags for protein labeling or drug delivery.

Computational Modeling

Density functional theory (DFT) studies could elucidate transition states in Petasis reactions, guiding reagent design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator